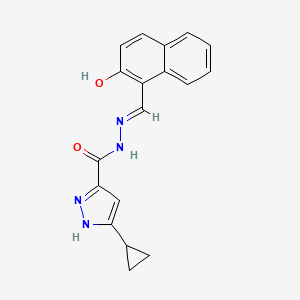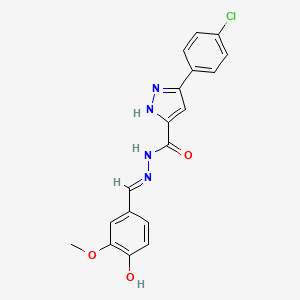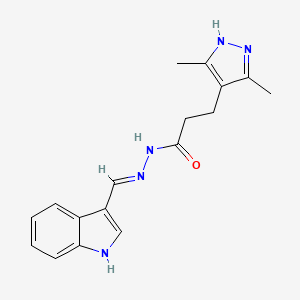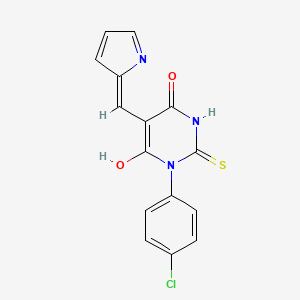![molecular formula C23H19ClN4O6S B3727935 acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate](/img/structure/B3727935.png)
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Overview
Description
Acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate is a complex organic compound that features a variety of functional groups, including an ester, diazenyl, hydroxy, and thiadiazoloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate typically involves multiple steps:
Formation of the Thiadiazoloquinoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Diazotization and Coupling:
Esterification: The final step involves esterification of the resulting compound with acetic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and functional groups.
Materials Science: As a precursor for the synthesis of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;ethyl (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
- Acetic acid;ethyl (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Uniqueness
The uniqueness of acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate lies in its specific combination of functional groups and the presence of the chlorophenyl group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4S.C2H4O2/c1-2-30-21(29)18(24-23-13-9-7-12(22)8-10-13)19(28)20-25-26-15-6-4-3-5-14(15)16(27)11-17(26)31-20;1-2(3)4/h3-11,28H,2H2,1H3;1H3,(H,3,4)/b19-18-,24-23?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMAUWCWOECEP-FQGALANUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=NN2C3=CC=CC=C3C(=O)C=C2S1)O)N=NC4=CC=C(C=C4)Cl.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=NN2C3=CC=CC=C3C(=O)C=C2S1)/O)/N=NC4=CC=C(C=C4)Cl.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727864.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B3727912.png)
![(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3727919.png)
![N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE](/img/structure/B3727924.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B3727928.png)
![3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727934.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)

![2-METHOXY-6-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B3727952.png)
![4-bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727962.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727965.png)
